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Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of 4-
Ethyl-3-heptene. Due to a scarcity of direct experimental data for this specific compound, this

document outlines established experimental and computational methodologies for determining

key thermodynamic parameters. It presents available physical data and details the application

of predictive methods, such as the Benson group additivity theory, to estimate thermodynamic

properties like enthalpy of formation, entropy, and specific heat capacity. This guide serves as a

foundational resource for researchers and professionals requiring thermodynamic data for 4-
Ethyl-3-heptene in their scientific endeavors.

Introduction to 4-Ethyl-3-heptene
4-Ethyl-3-heptene is an unsaturated hydrocarbon with the chemical formula C9H18. As an

alkene, its chemical and physical behaviors are dictated by the presence of a carbon-carbon

double bond. Understanding its thermodynamic properties is crucial for various applications,

including reaction kinetics, process design, and computational modeling in chemical and

pharmaceutical research. This guide addresses the challenge of limited experimental data by

presenting a framework for both experimental determination and theoretical estimation of these

vital properties.
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Physicochemical Properties of 4-Ethyl-3-heptene
While extensive experimental thermodynamic data for 4-Ethyl-3-heptene is not readily

available in the literature, a compilation of its known and computed physical properties is

presented in Table 1. These values are essential for understanding the compound's behavior

and for the application of various predictive models.

Table 1: Physical Properties of 4-Ethyl-3-heptene

Property Value Source

Molecular Formula C9H18 [PubChem][1]

Molecular Weight 126.24 g/mol [PubChem][1]

IUPAC Name (E)-4-ethylhept-3-ene [PubChem][1]

CAS Number 33933-74-3 [NIST][2]

Boiling Point 144.8 °C at 760 mmHg [LookChem][3]

Density 0.74 g/cm³ [LookChem][3]

Vapor Pressure 6.3 mmHg at 25°C [LookChem][3]

Refractive Index 1.425 [LookChem][3]

Flash Point 22.5 °C [LookChem][3]

Experimental Determination of Thermodynamic
Properties
The direct experimental measurement of thermodynamic properties for a specific compound

like 4-Ethyl-3-heptene would involve several well-established techniques. The following

sections detail the standard experimental protocols for determining the key thermodynamic

parameters for volatile organic compounds.

Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is typically determined using combustion calorimetry.[4]
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Experimental Protocol: Combustion Calorimetry

Sample Preparation: A precise mass of the liquid sample (4-Ethyl-3-heptene) is

encapsulated in a container of known heat of combustion.

Calorimeter Setup: The sample is placed in a "bomb," a constant-volume vessel which is

then pressurized with pure oxygen.

Immersion: The bomb is submerged in a known quantity of water in a well-insulated

calorimeter.

Ignition: The sample is ignited electrically.

Temperature Measurement: The temperature change of the water is meticulously recorded.

Calculation: The heat of combustion is calculated from the temperature rise and the heat

capacity of the calorimeter system.

Correction: Corrections are applied for the ignition energy and the combustion of the

container.

Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from

the experimental heat of combustion using Hess's Law, along with the known standard

enthalpies of formation of the combustion products (CO2 and H2O).[5]

Heat Capacity (Cp)
The heat capacity of a liquid can be measured using Differential Scanning Calorimetry (DSC)

or isoperibol temperature-rise calorimetry.[6]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Sample and Reference Pans: A small, accurately weighed sample of 4-Ethyl-3-heptene is

placed in a sample pan, and an empty, hermetically sealed pan serves as a reference.

Heating Program: The sample and reference are subjected to a controlled temperature

program (heating at a constant rate).
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Heat Flow Measurement: The instrument measures the difference in heat flow required to

maintain the sample and reference at the same temperature.

Calibration: The instrument is calibrated using a standard material with a known heat

capacity.

Calculation: The specific heat capacity of the sample is determined by comparing its heat

flow to that of the standard.

Entropy (S°)
The absolute entropy of a substance is determined by measuring the heat capacity as a

function of temperature from near absolute zero.[7]

Experimental Protocol: Calorimetric Measurement of Entropy

Low-Temperature Calorimetry: The heat capacity of the solid phase of 4-Ethyl-3-heptene is

measured from as low a temperature as possible up to its melting point.

Enthalpy of Fusion: The enthalpy of fusion is measured at the melting point.

Liquid-Phase Heat Capacity: The heat capacity of the liquid phase is measured from the

melting point to the desired temperature.

Calculation of Entropy: The absolute entropy at a given temperature is calculated by

integrating C_p/T with respect to temperature from 0 K, adding the entropy of fusion

(ΔH_fus/T_m), and the entropy of vaporization if applicable.[7]

Computational Estimation of Thermodynamic
Properties
In the absence of experimental data, computational methods provide reliable estimates of

thermodynamic properties. The Benson group additivity method is a widely used and accurate

technique for this purpose.[8]

The Benson method is based on the principle that the thermodynamic properties of a molecule

can be approximated by summing the contributions of its constituent functional groups.[8][9]
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Methodology: Benson Group Additivity

The standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp) can

be calculated using the following general equation:

Property = Σ (Group Contribution) + Corrections for non-additive effects

For 4-Ethyl-3-heptene, the molecule is first deconstructed into its constituent groups. The

thermodynamic property is then calculated by summing the established values for each group.

Logical Diagram of Benson Group Additivity Method

4-Ethyl-3-heptene Deconstruct into
Functional Groups

Sum Group
Contribution Values

Apply Symmetry and
Isomer Corrections

Estimated Thermodynamic
Property (ΔfH°, S°, Cp)

Click to download full resolution via product page

Caption: Workflow for estimating thermodynamic properties using the Benson group additivity

method.

Conclusion
This technical guide has addressed the thermodynamic properties of 4-Ethyl-3-heptene by

providing a consolidated source of available physical data and outlining the standard

experimental and computational methodologies for their determination. While direct

experimental values for enthalpy, entropy, and heat capacity are sparse, the detailed protocols

for techniques such as combustion calorimetry and differential scanning calorimetry provide a

clear path for their empirical measurement. Furthermore, the robust Benson group additivity

method offers a reliable means of estimating these properties, enabling researchers to proceed

with their work in the absence of complete experimental datasets. The information and

methodologies presented herein are intended to be a valuable resource for scientists and

professionals in chemistry and drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Ethyl-3-heptene | C9H18 | CID 5364679 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 3-Heptene, 4-ethyl- [webbook.nist.gov]

3. 4-Ethyl-3-heptene｜lookchem [lookchem.com]

4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and
Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

5. jpyro.co.uk [jpyro.co.uk]

6. books.rsc.org [books.rsc.org]

7. chem.libretexts.org [chem.libretexts.org]

8. Benson group increment theory - Wikipedia [en.wikipedia.org]

9. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Thermodynamic Properties of 4-Ethyl-3-heptene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176443#thermodynamic-properties-of-4-ethyl-3-
heptene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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